N'-[(Z)-(2-fluorophenyl)methylidene]furan-2-carbohydrazide
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Overview
Description
N’-[(Z)-(2-fluorophenyl)methylidene]furan-2-carbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[(Z)-(2-fluorophenyl)methylidene]furan-2-carbohydrazide can be synthesized through a condensation reaction between furan-2-carbohydrazide and 2-fluorobenzaldehyde. The reaction typically takes place in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(Z)-(2-fluorophenyl)methylidene]furan-2-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent choice, and purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(2-fluorophenyl)methylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: The corresponding amine and aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(Z)-(2-fluorophenyl)methylidene]furan-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as an enzyme inhibitor and in drug design.
Industry: Utilized in the development of fluorescent materials and sensors.
Mechanism of Action
The mechanism of action of N’-[(Z)-(2-fluorophenyl)methylidene]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions. This property is due to the presence of the Schiff base moiety, which can coordinate with metal ions through the nitrogen and oxygen atoms. The compound’s biological activity is attributed to its ability to interact with enzymes and disrupt their function, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide
Uniqueness
N’-[(Z)-(2-fluorophenyl)methylidene]furan-2-carbohydrazide is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C12H9FN2O2 |
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Molecular Weight |
232.21 g/mol |
IUPAC Name |
N-[(Z)-(2-fluorophenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C12H9FN2O2/c13-10-5-2-1-4-9(10)8-14-15-12(16)11-6-3-7-17-11/h1-8H,(H,15,16)/b14-8- |
InChI Key |
ZHSDRWVSENQIBY-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC=CO2)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CO2)F |
Origin of Product |
United States |
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